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Compound of Interest

Compound Name: 6-Bromo-2,3-difluorobenzaldehyde

Cat. No.: B1336277 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 6-Bromo-2,3-difluorobenzaldehyde is a halogenated aromatic aldehyde that has

emerged as a crucial building block in organic synthesis. Its unique substitution pattern,

featuring a reactive aldehyde group and a bromine atom ortho to two fluorine atoms, imparts

distinct chemical properties that make it a valuable intermediate in the construction of complex

molecules. This technical guide provides a comprehensive overview of the synthesis, key

reactions, and applications of 6-bromo-2,3-difluorobenzaldehyde, with a particular focus on

its role in medicinal chemistry and drug discovery.

Physicochemical Properties and Safety Data
6-Bromo-2,3-difluorobenzaldehyde is a solid at room temperature with a melting point in the

range of 39-43 °C.[1] It is soluble in common organic solvents, facilitating its use in a wide

array of chemical transformations.[1] As a halogenated compound, appropriate safety

precautions should be observed during handling. It is known to cause skin and serious eye

irritation and may cause respiratory irritation.[1] Personal protective equipment, including

gloves and eye protection, is recommended. The compound should be stored in a well-

ventilated place, with the container tightly closed.[1]
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Property Value Reference

CAS Number 360576-04-1 [1]

Molecular Formula C₇H₃BrF₂O [1]

Molecular Weight 221.00 g/mol [1]

Appearance
White to cream or pale brown

crystals or powder

Melting Point 39-43 °C [1]

Boiling Point 225.7 °C

Solubility Soluble in organic solvents [1]

Synthesis of 6-Bromo-2,3-difluorobenzaldehyde
While a direct and detailed experimental protocol for the synthesis of 6-bromo-2,3-
difluorobenzaldehyde is not readily available in peer-reviewed literature, analogous

procedures for similar substituted benzaldehydes suggest a viable synthetic route. The most

probable pathway involves the ortho-lithiation of a suitable precursor, 1-bromo-2,3-

difluorobenzene, followed by formylation.

A general experimental protocol, adapted from the synthesis of a related compound, 2-bromo-

5,6-difluorobenzaldehyde, is presented below. This procedure should be considered a starting

point for optimization in a laboratory setting.

Experimental Protocol: Synthesis of 6-Bromo-2,3-
difluorobenzaldehyde (Analogous Procedure)
Materials:

1-Bromo-2,3-difluorobenzene

Lithium diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LTMP)

N,N-Dimethylformamide (DMF)
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Anhydrous tetrahydrofuran (THF)

n-Butyllithium (n-BuLi)

Diisopropylamine or 2,2,6,6-Tetramethylpiperidine

Hydrochloric acid (aqueous solution)

tert-Butyl methyl ether

Saturated sodium chloride solution

Anhydrous sodium sulfate

Silica gel for chromatography

Dichloromethane/n-heptane mixture for chromatography

Procedure:

Preparation of the Lithium Amide Base: In a flame-dried, three-necked flask under an inert

atmosphere (e.g., argon or nitrogen), dissolve diisopropylamine or 2,2,6,6-

tetramethylpiperidine in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone

bath. To this solution, add n-butyllithium (typically a 1.6 M solution in hexanes) dropwise

while maintaining the temperature below -70 °C. Stir the mixture for 30 minutes to generate

the lithium amide base in situ.

Lithiation: To the freshly prepared lithium amide solution, add a solution of 1-bromo-2,3-

difluorobenzene in anhydrous THF dropwise, ensuring the internal temperature remains

below -70 °C to prevent unwanted side reactions. Stir the reaction mixture at this

temperature for a period of 1 to 4 hours to allow for complete ortho-lithiation.

Formylation: To the lithiated intermediate, add anhydrous N,N-dimethylformamide (DMF)

dropwise at -78 °C. The reaction is typically exothermic, so careful control of the addition rate

is crucial to maintain the low temperature. After the addition is complete, stir the mixture at

-78 °C for an additional 30 minutes to 1 hour.
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Work-up: Slowly warm the reaction mixture to approximately -20 °C and then quench the

reaction by the careful addition of water. Acidify the mixture with an aqueous solution of

hydrochloric acid. Extract the product with an organic solvent such as tert-butyl methyl ether.

Combine the organic extracts and wash them with a saturated sodium chloride solution.

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the

solvent under reduced pressure. The crude product can then be purified by column

chromatography on silica gel using a suitable eluent system, such as a dichloromethane/n-

heptane mixture, to yield the desired 6-bromo-2,3-difluorobenzaldehyde.

Applications as a Synthetic Intermediate
The strategic placement of the bromine atom and the aldehyde group, activated by the

electron-withdrawing fluorine atoms, makes 6-bromo-2,3-difluorobenzaldehyde a versatile

intermediate for carbon-carbon bond formation and further functionalization. It is particularly

valuable in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals

and agrochemicals.

Cross-Coupling Reactions: Suzuki-Miyaura and Negishi
Couplings
The bromine atom on the aromatic ring serves as an excellent handle for palladium-catalyzed

cross-coupling reactions, such as the Suzuki-Miyaura and Negishi couplings. These reactions

allow for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the 6-position of

the benzaldehyde.

Suzuki-Miyaura Coupling: This reaction involves the coupling of 6-bromo-2,3-
difluorobenzaldehyde with an organoboron compound, typically a boronic acid or a boronic

ester, in the presence of a palladium catalyst and a base.

Negishi Coupling: In this reaction, an organozinc reagent is coupled with 6-bromo-2,3-
difluorobenzaldehyde, again catalyzed by a palladium or nickel complex.

While specific experimental data for these reactions with 6-bromo-2,3-difluorobenzaldehyde
are not extensively reported in readily accessible literature, the general protocols for these
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coupling reactions are well-established. The following represents a generalized workflow for

such transformations.

6-Bromo-2,3-difluorobenzaldehyde

Suzuki-Miyaura Coupling

Negishi Coupling

Organoboron Reagent
(e.g., Arylboronic Acid)

Organozinc Reagent

Substituted
2,3-Difluorobenzaldehyde

Pd Catalyst & Base

Pd or Ni Catalyst

Click to download full resolution via product page

General workflow for cross-coupling reactions.

Role in the Synthesis of Bioactive Molecules
Substituted benzaldehydes are key precursors in the synthesis of a wide range of

pharmaceuticals. While the direct application of 6-bromo-2,3-difluorobenzaldehyde in the

synthesis of a specific marketed drug is not explicitly detailed in the available literature, its

structural motifs are present in several classes of bioactive compounds, particularly those

targeting the central nervous system (CNS). The difluorinated phenyl ring is a common feature

in modern antipsychotic and antidepressant medications. The introduction of this moiety can

significantly impact the pharmacokinetic and pharmacodynamic properties of a drug molecule,

including its metabolic stability and binding affinity to target receptors.

The general synthetic utility of this intermediate lies in its ability to be incorporated into larger

molecular scaffolds through the reactions described above, leading to the generation of novel

chemical entities for screening in drug discovery programs. The aldehyde functionality can be

further transformed into a variety of other functional groups or used in condensation reactions

to build heterocyclic systems.

Conclusion
6-Bromo-2,3-difluorobenzaldehyde is a valuable and versatile synthetic intermediate with

significant potential in the fields of medicinal chemistry, agrochemistry, and materials science.
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Its synthesis, while not extensively documented, can be reasonably achieved through

established ortho-lithiation and formylation methodologies. The true strength of this building

block lies in its utility in modern cross-coupling reactions, providing a gateway to a diverse

range of substituted aromatic compounds. As the demand for complex and highly

functionalized molecules continues to grow, the importance of intermediates like 6-bromo-2,3-
difluorobenzaldehyde in enabling the efficient construction of these targets is set to increase.

Further research into its reactivity and applications is warranted to fully exploit its synthetic

potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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